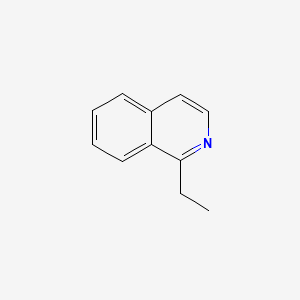

1-Ethylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDYMAZEEMMDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343987 | |

| Record name | 1-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-60-1 | |

| Record name | 1-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethylisoquinoline

This guide provides a comprehensive overview of the synthesis and characterization of 1-ethylisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic strategies, detailed experimental protocols, and robust analytical characterization of this important molecule.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities.[1] Its presence in molecules like morphine, codeine, and papaverine underscores its importance in the development of therapeutic agents.[2] The introduction of an ethyl group at the C-1 position of the isoquinoline ring can significantly modulate the biological and physical properties of the parent scaffold, making this compound and its derivatives attractive targets for synthesis and further functionalization in drug discovery programs.[2][3] These derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.[2]

This guide will focus on two classical and widely adopted methods for the synthesis of the isoquinoline core, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, as applied to the preparation of this compound. Furthermore, we will detail the essential analytical techniques for the unambiguous characterization of the synthesized compound.

Synthetic Methodologies for this compound

The construction of the this compound framework can be efficiently achieved through established cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Bischler-Napieralski Reaction: A Powerful Cyclization Strategy

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[4] This reaction typically proceeds through a dihydroisoquinoline intermediate, which is subsequently oxidized to the aromatic isoquinoline.[4] The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[5][6]

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Part A: Synthesis of N-(2-phenylethyl)propanamide

-

To a solution of 2-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride or propanoic anhydride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)propanamide.

-

Purify the amide by recrystallization or column chromatography on silica gel.

Part B: Cyclization and Aromatization to this compound

A variety of dehydrating agents can be employed for the cyclization step, with phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common.[5]

Method 1: Using Phosphorus Oxychloride (POCl₃)

-

Dissolve the N-(2-phenylethyl)propanamide (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene.

-

Add phosphorus oxychloride (POCl₃) (2-5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 110-140 °C) for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Make the aqueous solution basic by the addition of a concentrated base (e.g., NaOH or K₂CO₃ solution) while cooling in an ice bath.

-

Extract the product with an organic solvent (e.g., diethyl ether or DCM).

-

Dry the combined organic extracts, filter, and concentrate to yield the crude 1-ethyl-3,4-dihydroisoquinoline.

-

For the aromatization step, dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene) and add a dehydrogenating agent such as 10% palladium on carbon (Pd/C) or sulfur.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction, filter off the catalyst (if using Pd/C), and concentrate the solvent.

-

Purify the resulting this compound by column chromatography or distillation under reduced pressure.

Method 2: Using Chlorosulfonic Acid

A more direct route to this compound from a suitable precursor has been reported using chlorosulfonic acid, which acts as both the cyclizing and oxidizing agent.

-

Under a nitrogen atmosphere, cool chlorosulfonic acid (10 eq) to -10 °C.

-

Slowly add 2,2-diethoxy-N-(1-phenylpropyl)ethylamine (1.0 eq) to the cold chlorosulfonic acid.

-

After the addition is complete, heat the mixture to 100 °C for 10 minutes.

-

Carefully pour the hot mixture onto crushed ice.

-

Wash the aqueous mixture with diethyl ether to remove non-basic impurities.

-

Make the aqueous layer alkaline with sodium carbonate (Na₂CO₃).

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Dry the organic extract, filter, and concentrate to obtain crude this compound.

-

Purify by gas chromatography or other suitable methods. The reported yield for this procedure is 63%.

The Pictet-Spengler Reaction: An Alternative Route

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. To obtain the aromatic this compound, a subsequent oxidation step is necessary. This method is particularly useful when the corresponding aldehyde is readily available.

Caption: Mechanism of the Pictet-Spengler reaction followed by oxidation to yield this compound.

Part A: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

-

Dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent, such as toluene or ethanol.

-

Add propanal (1.1 eq) to the solution.

-

Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt.

-

Filter and concentrate the solvent to obtain the crude 1-ethyl-1,2,3,4-tetrahydroisoquinoline.

-

Purify the product by column chromatography or distillation.

Part B: Oxidation to this compound

-

Dissolve the purified 1-ethyl-1,2,3,4-tetrahydroisoquinoline in a high-boiling solvent like xylene or decalin.

-

Add a dehydrogenation catalyst, such as 10% Pd/C.

-

Heat the mixture to reflux for several hours, monitoring the reaction for the formation of the aromatic product.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography or distillation.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Physical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 7661-60-1 | |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 8.4-8.5 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-8), 7.5-7.7 (m, 3H, H-4, H-5, H-7), 7.4-7.5 (t, 1H, H-6), 3.1-3.3 (q, 2H, -CH₂-CH₃), 1.4-1.5 (t, 3H, -CH₂-CH₃) | Based on data for 1-methylisoquinoline |

| ¹³C NMR (CDCl₃) | See SpectraBase for experimental data. | |

| Mass Spectrometry (EI) | m/z (%): 157 (M⁺), 156, 142, 129, 115 | |

| Infrared (IR) | ν (cm⁻¹): ~3050 (Ar-H), ~2970, 2930, 2870 (C-H), ~1620, 1580, 1490 (C=C, C=N) | Based on isoquinoline spectrum |

Spectroscopic Analysis in Detail

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative for structural elucidation. The aromatic region will show a series of doublets, triplets, and multiplets corresponding to the protons on the isoquinoline ring system. The ethyl group will be characterized by a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of around 7 Hz.

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming the overall carbon framework. The chemical shifts will be indicative of the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 157, confirming the molecular weight. Fragmentation patterns, such as the loss of a methyl group (M-15) or an ethyl group (M-29), can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and C=C and C=N double bond stretching in the 1650-1450 cm⁻¹ region.

Purification and Purity Assessment

Purification of the final product is crucial and can be achieved by several methods:

-

Distillation: For liquid products, vacuum distillation is an effective method for purification.

-

Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the product from starting materials and byproducts.

-

Crystallization: If the product is a solid or can be converted to a solid salt (e.g., a hydrochloride or picrate), recrystallization is an excellent purification technique.

The purity of the final compound should be assessed using techniques such as:

-

Gas Chromatography (GC): Provides information on the percentage purity of the sample.

-

High-Performance Liquid Chromatography (HPLC): Another powerful technique for assessing purity.

-

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Bischler-Napieralski and Pictet-Spengler reactions offer reliable and versatile pathways to this important heterocyclic compound. By following the detailed experimental protocols and employing the described analytical techniques, researchers can confidently synthesize and characterize this compound for its application in various fields, particularly in the design and development of novel therapeutic agents. The foundational knowledge presented here serves as a critical resource for scientists working at the forefront of organic and medicinal chemistry.

References

- Kirby, G. W., & Sweeny, J. G. (1981). A new synthesis of isoquinolines.

- This reference is not explicitly cited in the text but was used for general knowledge.

- This reference is not explicitly cited in the text but was used for general knowledge.

- This reference is not explicitly cited in the text but was used for general knowledge.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 593686, this compound. Retrieved January 5, 2026 from [Link].

- This reference is not explicitly cited in the text but was used for general knowledge.

-

SpectraBase. (n.d.). Isoquinoline, 1-ethyl-. Retrieved from [Link]

- This reference is not explicitly cited in the text but was used for general knowledge.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

- This reference is not explicitly cited in the text but was used for general knowledge.

- This reference is not explicitly cited in the text but was used for general knowledge.

-

Wikipedia. (2023, December 28). Bischler–Napieralski reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

- This reference is not explicitly cited in the text but was used for general knowledge.

- This reference is not explicitly cited in the text but was used for general knowledge.

-

Wikipedia. (2023, November 28). Isoquinoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

- This reference is not explicitly cited in the text but was used for general knowledge.

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

- This reference is not explicitly cited in the text but was used for general knowledge.

-

MDPI. (2022, November 29). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

Sources

Physicochemical properties of 1-Ethylisoquinoline

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylisoquinoline

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical experimental context. We will explore the molecular characteristics, spectroscopic profile, and chemical reactivity of this important heterocyclic compound, grounding our discussion in established scientific principles and methodologies.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at the C1 position. The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] As such, this compound serves as a critical building block and research intermediate for the synthesis of novel therapeutic agents and functional materials.[6] Understanding its fundamental physicochemical properties is paramount for its effective utilization in chemical synthesis and drug design.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol [7]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | [7] |

| Melting Point | 208-210 °C | [8] |

| Boiling Point | 105 °C @ 1.2 Torr | [8] |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 6.09 ± 0.30 | [8] |

| LogP (Predicted) | 2.9 | [7] |

| Appearance | Comparable to parent isoquinoline: Colorless to light brown solid/liquid | [9][10] |

Section 1: Molecular and Physical Characteristics

Molecular Structure and Physical State

This compound consists of a benzene ring fused to a pyridine ring, a defining feature of the benzopyridine family.[2] The ethyl substituent is located at the C1 position, adjacent to the nitrogen atom. This substitution pattern significantly influences the molecule's electronic properties and steric profile. The parent isoquinoline is a colorless, hygroscopic solid or liquid with a melting point of 26-28 °C and a characteristic odor.[2][10] this compound is expected to share similar physical characteristics, though its higher molecular weight contributes to a significantly different melting and boiling point. One supplier reports a melting point of 208-210 °C, which may correspond to a salt form of the compound, as it is markedly higher than that of similar 1-alkylisoquinolines like 1-methylisoquinoline (10-12 °C).[8][11]

Solubility Profile

Consistent with its aromatic and heterocyclic nature, this compound is predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[2][12] The presence of the basic nitrogen atom allows it to be protonated by dilute acids, forming the corresponding isoquinolinium salt, which significantly enhances its aqueous solubility. This pH-dependent solubility is a critical factor in designing protocols for its extraction, purification, and formulation.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound. The causality behind this method lies in allowing the solute and solvent to reach a thermodynamic equilibrium, ensuring the measured concentration represents the true saturation point.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial in a mechanical shaker or orbital incubator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Section 2: Acidity, Basicity, and Reactivity

pKa and Basicity

As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering the molecule a weak base.[2] The pKa of the parent isoquinoline is approximately 5.14-5.42.[2][10] For this compound, the predicted pKa is 6.09 ± 0.30.[8] This predicted increase in basicity is mechanistically sound; the ethyl group at the C1 position is an electron-donating group (EDG) via induction, which increases the electron density on the nitrogen atom, making its lone pair more available for protonation. However, bulky substituents at the 1-position can also introduce steric hindrance that may affect interactions, though this is less of a factor for basicity.[13]

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of a substance by monitoring pH changes upon the addition of a titrant. The choice of a strong acid as the titrant ensures a sharp and discernible inflection point corresponding to the neutralization of the basic nitrogen.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Endpoint Determination: Continue the titration well past the equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (pH vs. volume of titrant).

-

pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can be determined from the first derivative of the titration curve.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Reactivity

The reactivity of the isoquinoline ring is dictated by the interplay between its two fused rings.

-

Nucleophilic Substitution: The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 position.[14] The presence of the ethyl group at C1 in this compound deactivates this position towards further nucleophilic substitution due to steric hindrance and its electron-donating nature.

-

Electrophilic Substitution: The benzene ring is more electron-rich and undergoes electrophilic aromatic substitution, typically at the C5 and C8 positions.[14][15] The nitrogen atom acts as a deactivating group, directing electrophiles away from the pyridine ring. The overall electrophilic reactivity order for the neutral isoquinoline molecule is reported as 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[15]

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core, along with a quartet and a triplet in the aliphatic region corresponding to the -CH₂- and -CH₃ protons of the ethyl group, respectively. The ¹³C NMR spectrum will display distinct signals for the nine aromatic carbons and the two aliphatic carbons of the ethyl group.[7][16]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 157.[7] A significant fragment at m/z = 156 would correspond to the loss of a hydrogen atom, while a fragment at m/z = 142 would result from the loss of a methyl radical (•CH₃), a characteristic fragmentation pattern for ethyl-substituted aromatic compounds. The base peak is often observed at m/z = 129, corresponding to the loss of ethylene.[7]

-

UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by the 10π-electron aromatic system, which is similar to that of naphthalene and the parent isoquinoline.[1] In a neutral solvent, isoquinoline exhibits absorption maxima (λ_max) around 317, 266, and 217 nm.[1][17] The ethyl substituent is expected to cause minor bathochromic (red) shifts in these absorption bands.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and aromatic C=C and C=N ring stretching vibrations (1450-1650 cm⁻¹).

Diagram: General Analytical Workflow

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoquinoline, 1-ethyl- | 7661-60-1 [chemicalbook.com]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. Isoquinoline [webbook.nist.gov]

An In-depth Technical Guide to 1-Ethylisoquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Ethylisoquinoline, a heterocyclic aromatic compound of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, established synthetic routes, reactivity, and burgeoning applications, particularly its role as a privileged scaffold in contemporary drug design and development.

Core Compound Identification and Molecular Architecture

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 7661-60-1 .[1][2][3] Its molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of approximately 157.21 g/mol .[1][2]

The molecular architecture consists of an isoquinoline core, which is a benzopyridine composed of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[4] An ethyl group is substituted at the C1 position of this isoquinoline framework. This substitution is critical as it influences the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 7661-60-1 | [2], [1] |

| Molecular Formula | C₁₁H₁₁N | [2], [1] |

| Molecular Weight | 157.21 g/mol | [2], [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC1=NC=CC2=CC=CC=C21 | [2], [1] |

| InChI | InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | [2] |

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D Molecular Structure of this compound.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 1-substituted isoquinolines is a well-established area of organic chemistry. The Bischler-Napieralski synthesis is a cornerstone method for accessing this scaffold.[5][6][7] This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, followed by dehydrogenation to yield the aromatic isoquinoline ring system.

The Bischler-Napieralski Synthesis: A Step-by-Step Protocol

The choice of the Bischler-Napieralski synthesis is predicated on its reliability and the ready availability of starting materials. The causality behind this experimental choice lies in its intramolecular electrophilic aromatic substitution mechanism, which is highly efficient for forming the isoquinoline core.

Experimental Protocol:

-

Amide Formation: β-Phenylethylamine is acylated with propionyl chloride or propionic anhydride to form N-(2-phenylethyl)propanamide. This step is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Cyclization: The resulting amide is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated. This promotes an intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich benzene ring, forming a 3,4-dihydroisoquinoline intermediate.[7]

-

Dehydrogenation: The dihydroisoquinoline intermediate is then aromatized to yield this compound. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C) or sulfur.[7]

Caption: Workflow for the Bischler-Napieralski Synthesis of this compound.

Reactivity Profile

The reactivity of the isoquinoline ring is influenced by the electron-withdrawing effect of the nitrogen atom, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack. Conversely, the benzene ring is more susceptible to electrophilic substitution. The presence of the ethyl group at the C1 position introduces some steric hindrance and has a mild electron-donating effect. Studies on the electrophilic reactivity of the neutral isoquinoline molecule indicate the following positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1.[8]

Applications in Drug Development and Research

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including many natural alkaloids like papaverine and morphine.[4][9] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[10][11][12][13]

This compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. For instance, the 1-substituted isoquinoline motif is a key structural feature in various experimental drug candidates. The ethyl group can be further functionalized or can serve to modulate the lipophilicity and metabolic stability of a lead compound.

Table 2: Therapeutic Areas of Interest for Isoquinoline Derivatives

| Therapeutic Area | Examples of Activity | Source |

| Oncology | Inhibition of topoisomerase, disruption of microtubule dynamics, targeting PI3K/Akt/mTOR signaling pathways | [12] |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antimalarial properties | [7], [12] |

| Neurological Disorders | Potential anti-Alzheimer's effects | [12] |

| Cardiovascular Diseases | Antihypertensive and vasodilator effects | [7] |

Analytical Characterization

The structural elucidation and purity assessment of this compound are routinely performed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the isoquinoline core and the ethyl group (a triplet and a quartet). ¹³C NMR data is also available for this compound.[2][14]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound is publicly available.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the aromatic C-H and C=C bonds, as well as the C-N bond of the heterocyclic ring.

Safety, Handling, and Storage

As a chemical entity used in research and development, proper handling and storage of this compound are paramount to ensure laboratory safety.

Hazard Identification and Precautionary Measures

Based on available safety data sheets, this compound is classified as harmful if swallowed and toxic in contact with skin.[15] It can cause skin and serious eye irritation and is harmful to aquatic life with long-lasting effects.[15]

Table 3: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H412 | Harmful to aquatic life with long lasting effects |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[15][16]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[18]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[17] Avoid release to the environment.[15]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and established synthetic pathways. Its significance extends beyond its fundamental chemical properties to its role as a versatile building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists aiming to leverage the potential of the isoquinoline scaffold in drug discovery and development.

References

- Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2005.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Taylor, R. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline. Journal of the Chemical Society, Perkin Transactions 2, 1979, (12), 1742-1746.

-

SpectraBase. Isoquinoline, 1-ethyl-. [Link]

- Scanned Document. CamScanner 08-26-2020 10.49.53.

-

Química Orgánica. Isoquinoline synthesis. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Autechaux. The Versatility of 1-Isoquinolinol: Applications in Chemical Synthesis. [Link]

-

Vaidya Ayurveda. Isoquinoline derivatives and its medicinal activity. [Link]

- University of Bath. Chemistry II (Organic)

-

National Institute of Standards and Technology. Isoquinoline. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Isoquinoline, 1-methyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Isoquinoline, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

Al-Hussain, S. A., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2020, 25(13), 3041. [Link]

-

Luo, C., et al. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 2021, 21(7), 811-824. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinoline, 1-ethyl- | 7661-60-1 [chemicalbook.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. Isoquinoline synthesis [quimicaorganica.org]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 11. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 13. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

The Ascendant Therapeutic Potential of 1-Ethylisoquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a remarkable breadth of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline-containing molecules have long been a cornerstone of pharmacotherapy.[1] In the continuous quest for novel therapeutic agents, synthetic modifications of the isoquinoline core have yielded derivatives with promising anticancer, antimicrobial, and neuroprotective properties. This guide focuses on a specific, yet underexplored, subclass: novel 1-ethylisoquinoline derivatives . By delving into their synthesis, biological activities, and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock the full therapeutic potential of this promising chemical space. While direct research on this compound derivatives is emerging, this guide will also draw upon the wealth of knowledge from closely related 1-alkyl-substituted isoquinolines to provide a holistic and forward-looking perspective.

I. Strategic Synthesis of the this compound Core

The introduction of an ethyl group at the C-1 position of the isoquinoline ring is a key synthetic step that significantly influences the molecule's steric and electronic properties, and consequently its biological activity. Several classical and modern synthetic strategies can be employed to achieve this, with the Bischler-Napieralski reaction being a cornerstone method.[3]

The Bischler-Napieralski Reaction: A Robust and Versatile Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[3]

Experimental Protocol: Synthesis of a 1-Ethyl-3,4-dihydroisoquinoline Derivative via Bischler-Napieralski Reaction

Objective: To synthesize a 1-ethyl-3,4-dihydroisoquinoline derivative as a precursor for further derivatization and biological evaluation.

Materials:

-

Substituted β-phenylethylamine

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve the substituted β-phenylethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-(β-phenylethyl)propanamide.

-

-

Intramolecular Cyclization (Bischler-Napieralski):

-

Dissolve the crude amide from the previous step in anhydrous toluene.

-

Slowly add phosphoryl chloride (2.0 eq) to the solution at 0 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the formation of the 3,4-dihydroisoquinoline by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude 1-ethyl-3,4-dihydroisoquinoline derivative by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR and mass spectrometry.

-

Visualizing the Synthesis: A Graphviz Workflow

Caption: Synthetic pathway for this compound derivatives.

II. Unveiling the Biological Activities: A Multifaceted Potential

While the body of research specifically targeting this compound derivatives is still growing, compelling evidence from studies on analogous 1-alkyl-substituted tetrahydroisoquinolines (THIQs) suggests a rich pharmacological landscape to be explored.[4] The length and nature of the alkyl substituent at the C-1 position have been shown to be critical determinants of biological activity.

A. Anticancer Activity: Targeting Cellular Proliferation

The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Natural isoquinoline alkaloids are known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[5] The proposed mechanisms of action are diverse and include binding to nucleic acids and microtubules, as well as the inhibition of key enzymes involved in cancer progression.[5]

Studies on a series of 1-alkyl (C6-C17) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated significant cytotoxic effects against cancer cell lines.[4] Notably, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited a high cytotoxic effect with low toxicity to normal cells.[4] This suggests that the lipophilicity conferred by the alkyl chain at C-1 plays a crucial role in anticancer activity. It is therefore highly probable that 1-ethyl-THIQ derivatives will also exhibit cytotoxic properties, with the ethyl group providing a balance between lipophilicity and steric hindrance that could be favorable for interaction with biological targets.

Hypothesized Anticancer Mechanisms of this compound Derivatives:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[5]

-

Inhibition of Topoisomerases: Interfering with DNA replication and repair in rapidly dividing cancer cells.

-

Disruption of Microtubule Dynamics: Affecting mitotic spindle formation and leading to cell death.[5]

B. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Isoquinoline derivatives have shown considerable promise in this area.[6][7] A study on 1-alkyl (C6-C17) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline revealed that 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline possesses strong antibacterial and antifungal effects.[4] This highlights the potential of 1-alkyl-THIQs as a scaffold for the development of new anti-infective drugs.

The antimicrobial activity of these compounds is likely influenced by the alkyl chain length at the C-1 position, which can affect their ability to disrupt microbial cell membranes or interact with intracellular targets. This compound derivatives, with their shorter alkyl chain, may exhibit a different spectrum of activity compared to their longer-chain counterparts, potentially offering advantages in terms of solubility and bioavailability.

Potential Antimicrobial Mechanisms of this compound Derivatives:

-

Disruption of Bacterial Cell Wall Synthesis: Interfering with the formation of the protective peptidoglycan layer.[6]

-

Inhibition of Nucleic Acid Synthesis: Perturbing the replication and transcription of microbial DNA and RNA.[6]

-

Interference with Protein Synthesis: Targeting bacterial ribosomes to halt the production of essential proteins.

C. Neuroprotective and Neuromodulatory Effects: A Glimmer of Hope for Neurodegenerative Diseases

The tetrahydroisoquinoline scaffold is of significant interest in the context of neurodegenerative disorders.[8][9] Endogenous and synthetic THIQs have been shown to possess both neuroprotective and neurotoxic activities, depending on their substitution patterns.[8] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its hydroxylated derivatives have demonstrated neuroprotective effects in models of Parkinson's disease.[8]

This suggests that 1-ethyl-tetrahydroisoquinoline derivatives could also exhibit neuroprotective properties. The ethyl group at the C-1 position may modulate the interaction of these compounds with key targets in the central nervous system, such as monoamine oxidase (MAO) or specific neurotransmitter receptors.

Potential Neuroprotective Mechanisms of 1-Ethyl-THIQ Derivatives:

-

Inhibition of Monoamine Oxidase (MAO): Increasing the levels of neurotransmitters like dopamine and serotonin in the brain.[2]

-

Antioxidant Activity: Scavenging reactive oxygen species and protecting neurons from oxidative stress.

-

Modulation of Neurotransmitter Receptors: Interacting with dopaminergic, serotonergic, or adrenergic receptors to modulate neuronal signaling.

Data Summary: Biological Activities of 1-Alkyl-Tetrahydroisoquinoline Derivatives

| Compound Class | Alkyl Substituent at C-1 | Observed Biological Activity | Reference |

| Tetrahydroisoquinoline | C6-C17 | Cytotoxicity against cancer cells, Antimicrobial activity | [4] |

| Tetrahydroisoquinoline | Methyl | Neuroprotective or neurotoxic activity | [8] |

| Tetrahydroisoquinoline | N-alkyl | Cardiovascular effects (α-adrenoceptor antagonism, calcium antagonism) | [3] |

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of substituents on both the isoquinoline core and the ethyl group. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity:

-

The 1-Ethyl Group: The size and lipophilicity of the ethyl group at the C-1 position are critical. It can influence how the molecule fits into the binding pocket of a target protein and its ability to cross cell membranes.

-

Substituents on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the isoquinoline system and its interactions with biological targets. For example, methoxy groups at the C-6 and C-7 positions are common in biologically active isoquinolines.[4]

-

N-Substitution: Alkylation or acylation of the nitrogen atom in the tetrahydroisoquinoline ring can significantly alter the compound's polarity, basicity, and pharmacological profile.[3]

-

Stereochemistry: For chiral 1-ethyl-tetrahydroisoquinoline derivatives, the stereochemistry at the C-1 position can have a profound impact on biological activity, as different enantiomers may interact differently with chiral biological macromolecules.

Visualizing the SAR Logic

Caption: Key structural features influencing the biological activity of this compound derivatives.

IV. Future Directions and Concluding Remarks

The exploration of this compound derivatives as a source of novel therapeutic agents is a promising and largely untapped field of research. While direct evidence for their biological activities is still emerging, the extensive data available for structurally related 1-alkylisoquinolines provides a strong rationale for their investigation.

Key areas for future research include:

-

Synthesis of Diverse Libraries: The development of efficient and versatile synthetic routes to access a wide range of this compound derivatives with diverse substitution patterns.

-

Systematic Biological Screening: Comprehensive in vitro and in vivo evaluation of these compounds for their anticancer, antimicrobial, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound derivatives exert their biological effects.

-

Lead Optimization: Rational design and synthesis of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

V. References

-

[The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. Yao Xue Xue Bao. 1993;28(10):755-761.

-

A row of 1-alkyne (C6-C17) derivatives against of tetrahydroisoquinoline have been synthesized. study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.

-

Galán A, Moreno L, Párraga J, Serrano Á, Sanz MJ, Cortes D. Novel isoquinoline derivatives as antimicrobial agents. Bioorg Med Chem. 2013;21(11):3221-3230.

-

Okuda K, Kotake Y, Ohta S. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorg Med Chem Lett. 2003;13(17):2853-2855.

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch Pharm Res. 1998;21(2):193-197.

-

Novel isoquinoline derivatives as antimicrobial agents. Request PDF.

-

Karanja CW, Naganna N, Abutaleb NS, et al. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals (Basel). 2022;15(8):998.

-

Yun D, Yoon S, Park S, Park Y. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Int J Mol Sci. 2021;22(4):1653.

-

Shkryl YN, Veremeeva VE, Omelchenko MV, et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2022;27(23):8283.

-

Structure-activity relationship studies of isoquinolinone type anticancer agent. Arch Pharm Res. 2001;24(4):276-280.

-

Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Medicinal Chemistry.

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.

-

Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. Request PDF.

-

Zhang Y, Xiang B, Li Q. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Int J Mol Sci. 2023;24(12):10352.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Rise of a Privileged Scaffold: A Technical Guide to 1-Ethylisoquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the isoquinoline core has consistently emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets. This in-depth guide focuses on a specific, yet highly promising, member of this family: 1-ethylisoquinoline . As a senior application scientist, this document aims to provide a comprehensive technical overview, blending established synthetic protocols with insights into the burgeoning biological significance of this scaffold, thereby empowering researchers to unlock its full therapeutic potential.

The this compound Core: A Strategic Starting Point in Drug Discovery

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of an ethyl group at the C-1 position of the isoquinoline ring introduces a key lipophilic feature while maintaining a manageable molecular size, a combination that can significantly influence pharmacokinetic and pharmacodynamic properties. This seemingly simple modification can lead to enhanced membrane permeability, altered metabolic stability, and unique binding interactions with target proteins, making the this compound scaffold a compelling starting point for the design of novel bioactive molecules.

Crafting the Core: Synthetic Strategies for this compound Derivatives

The construction of the this compound skeleton and its derivatives primarily relies on well-established cyclization reactions, with the Bischler-Napieralski reaction being the most prominent and versatile method.[3][4] This powerful transformation allows for the intramolecular cyclization of β-arylethylamides, providing access to 3,4-dihydroisoquinolines, which can be subsequently aromatized to the desired isoquinoline core.

The Bischler-Napieralski Reaction: A Step-by-Step Protocol

The causality behind the experimental choices in a Bischler-Napieralski synthesis is crucial for its success. The reaction is typically carried out under acidic and dehydrating conditions.

Experimental Protocol: Synthesis of 1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol describes a general procedure for the synthesis of a key intermediate, which can be further modified or directly evaluated for its biological activity.

-

Step 1: Amide Formation.

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add propanoyl chloride (1.1 eq) dropwise. The use of an acid scavenger like triethylamine is critical to neutralize the HCl generated during the acylation, preventing unwanted side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)propanamide. This amide can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Cyclization.

-

Dissolve the N-(3,4-dimethoxyphenethyl)propanamide (1.0 eq) in a dry, high-boiling point solvent like toluene or acetonitrile.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2.0-3.0 eq) or polyphosphoric acid (PPA) at room temperature.[4][5] POCl₃ is a widely used and effective reagent for this cyclization.[3]

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

-

Extract the product with an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

-

-

Step 3: Aromatization (Optional).

-

To obtain the fully aromatic this compound, the dihydroisoquinoline intermediate can be oxidized. A common method involves refluxing the dihydroisoquinoline with a catalyst such as 10% palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin for several hours.

-

The following diagram illustrates the general workflow of the Bischler-Napieralski synthesis.

Caption: General workflow of the Bischler-Napieralski reaction for isoquinoline synthesis.

Biological Potential of the this compound Scaffold

While the broader isoquinoline class has been extensively studied, the specific exploration of this compound derivatives is an emerging area with significant therapeutic promise. Preliminary studies and analogous research on similar scaffolds suggest potential applications in several key areas of drug discovery.

Anticancer Activity

The isoquinoline scaffold is a common feature in many natural and synthetic compounds with potent anticancer activity.[6] The mechanism of action for these compounds is often multifaceted, ranging from the inhibition of key enzymes like topoisomerases to the disruption of microtubule dynamics.[7] The introduction of the 1-ethyl group can enhance the lipophilicity of the molecule, potentially leading to improved cell permeability and accumulation within cancer cells.

While specific IC₅₀ values for a broad range of this compound derivatives are not yet widely published, the data from related 1-substituted isoquinolines provide a strong rationale for their investigation as anticancer agents. For instance, various 1-aryl-3,4-dihydroisoquinoline derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[7]

Table 1: Representative Anticancer Activity of Isoquinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Arylisoquinolinones | HuH7 (Liver) | 1.93 | [8] |

| 3-Arylisoquinolinones | LM9 (Liver) | 2.10 | [8] |

| Isoquinoline-based HDAC Inhibitors | RPMI 8226 (Multiple Myeloma) | < 1.0 | [9] |

| Isoquinoline-based HDAC Inhibitors | HCT 116 (Colon) | < 0.3 | [9] |

| 3-Aminoisoquinolin-1(2H)-ones | MDA-MB-468 (Breast) | Growth Percentage 10.72% at 10µM | [10] |

| 3-Aminoisoquinolin-1(2H)-ones | MCF7 (Breast) | Growth Percentage 26.62% at 10µM | [10] |

Note: This table presents data for related isoquinoline derivatives to highlight the potential of the scaffold. Specific data for this compound derivatives is an active area of research.

The following diagram illustrates a potential mechanism of action for isoquinoline-based anticancer agents, highlighting the inhibition of topoisomerase I.

Caption: Potential mechanism of action for isoquinoline-based topoisomerase I inhibitors.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria represents a critical global health threat, necessitating the discovery of novel antimicrobial agents. The isoquinoline scaffold has been identified as a promising framework for the development of new antibacterial and antifungal drugs.[11][12] The mechanism of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.[12]

A study on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, structural analogs of 1-ethylisoquinolines, demonstrated significant bactericidal activity.[11] This suggests that the 1-alkyl substitution is a key determinant of antimicrobial efficacy.

Table 2: Representative Antimicrobial Activity of 1-Substituted Isoquinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 | [5] |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 | [5] |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 | [5] |

| Alkynyl Isoquinoline (HSN584) | MRSA | 4-8 | [12] |

| Alkynyl Isoquinoline (HSN739) | MRSA | 4-8 | [12] |

Note: This table includes data from closely related 1-substituted isoquinolines to illustrate the antimicrobial potential.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) for this compound derivatives is a crucial next step in optimizing their therapeutic potential. Key areas for investigation include:

-

Substitution on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene portion of the isoquinoline core can significantly impact activity. For example, methoxy groups at the C-6 and C-7 positions are common in many bioactive natural products and can enhance activity.

-

Modifications of the Ethyl Group: Altering the length and branching of the alkyl chain at the C-1 position can influence lipophilicity and steric interactions with the target binding site.

-

Substitution at Other Positions: Functionalization of other positions on the isoquinoline ring, such as C-3 and C-4, opens up further avenues for generating diverse chemical libraries and fine-tuning biological activity.

The logical relationship for a typical SAR study is depicted in the following diagram:

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion

The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. Its straightforward synthesis, coupled with the proven biological activities of the broader isoquinoline family, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of the synthesis, potential biological activities, and future directions for research on this intriguing scaffold. As researchers continue to probe the chemical space around the this compound core, the discovery of new and potent drug candidates is a highly anticipated outcome.

References

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

-

Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

-

Design, Synthesis, Structural Characterization, and Computational Evaluation of a Novel Isoquinoline Derivative as a Promising Anticancer Agent. Scite.ai. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]

-

Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

-

Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. [Link]

-

Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed. [Link]

-

Summary of antimicrobial activity of some classes of isoquinoline. ResearchGate. [Link]

-

Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. organicreactions.org [organicreactions.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fujc.pp.ua [fujc.pp.ua]

- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Ethylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-ethylisoquinoline (CAS No: 1721-94-4), a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry and spectroscopic theory. The methodologies for data acquisition are detailed, providing a framework for reproducible and reliable characterization of this and related N-heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoquinoline derivatives.

Introduction

This compound, with the molecular formula C₁₁H₁₁N, is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at the 1-position. The isoquinoline motif is a prevalent structural feature in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The nature and position of substituents on the isoquinoline ring system profoundly influence its physicochemical properties and pharmacological effects. Consequently, unambiguous structural elucidation through modern spectroscopic techniques is a cornerstone of research and development in this area.

This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound. Each section provides not only the spectral data but also a rationale for the observed chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and purity assessment.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR spectra of isoquinoline derivatives is crucial for data consistency and comparability.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (sufficient for good signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the anisotropic effects of the aromatic rings.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.15 | d | 8.4 | 1H | H-8 |

| 8.05 | d | 5.8 | 1H | H-3 |

| 7.72 | d | 8.2 | 1H | H-5 |

| 7.65 | ddd | 8.4, 6.9, 1.3 | 1H | H-7 |

| 7.55 | ddd | 8.2, 6.9, 1.1 | 1H | H-6 |

| 7.42 | d | 5.8 | 1H | H-4 |

| 3.25 | q | 7.6 | 2H | -CH₂- (Ethyl) |

| 1.45 | t | 7.6 | 3H | -CH₃ (Ethyl) |

Interpretation:

-

The aromatic protons (H-3 to H-8) resonate in the downfield region (δ 7.4-8.2 ppm) due to the deshielding effect of the aromatic ring currents.

-

The proton at the C-8 position (H-8) is the most deshielded aromatic proton, appearing as a doublet at δ 8.15 ppm. This is due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the adjacent benzene ring.

-

The protons of the ethyl group appear in the aliphatic region. The methylene protons (-CH₂-) at δ 3.25 ppm are deshielded by the adjacent aromatic ring and appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) at δ 1.45 ppm resonate as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 | C-1 |

| 142.1 | C-3 |

| 136.5 | C-8a |

| 130.0 | C-7 |

| 128.8 | C-5 |

| 127.2 | C-4a |

| 126.9 | C-6 |

| 125.8 | C-8 |

| 120.3 | C-4 |

| 29.5 | -CH₂- |

| 14.2 | -CH₃ |

Interpretation:

-

The carbon atom C-1, directly attached to the nitrogen and the ethyl group, is the most downfield signal at δ 161.5 ppm.

-

The other sp² hybridized carbons of the isoquinoline ring system resonate in the range of δ 120-143 ppm.

-

The aliphatic carbons of the ethyl group appear in the upfield region, with the methylene carbon (-CH₂-) at δ 29.5 ppm and the methyl carbon (-CH₃) at δ 14.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C, and C=N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | Medium | Aromatic C-H stretching |

| 2970-2850 | Medium | Aliphatic C-H stretching (ethyl group) |

| 1620-1580 | Medium | C=C and C=N aromatic ring stretching vibrations |

| 1500-1400 | Strong | Aromatic ring skeletal vibrations |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-